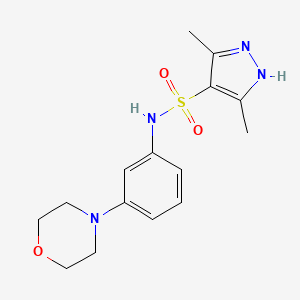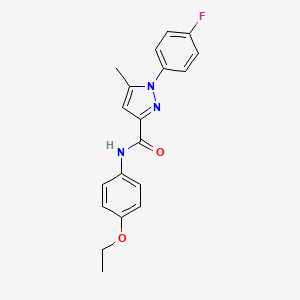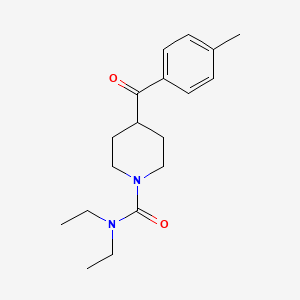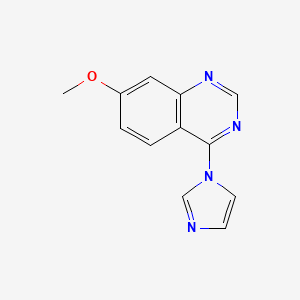
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
作用机制
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide acts as a positive allosteric modulator of mGluR4, which means it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the orthosteric binding site. This results in an increase in the potency and efficacy of the receptor's response to its endogenous ligand, glutamate. The enhanced activity of mGluR4 leads to a decrease in the release of neurotransmitters such as dopamine, which is associated with the symptoms of Parkinson's disease and addiction.
Biochemical and Physiological Effects:
Studies have shown that N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide can modulate the activity of mGluR4 in a dose-dependent manner, leading to a decrease in the release of dopamine and other neurotransmitters. This results in a reduction in the symptoms associated with Parkinson's disease, schizophrenia, and addiction. Additionally, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have neuroprotective effects by reducing the toxicity of certain neurotoxic agents.
实验室实验的优点和局限性
One of the main advantages of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is its selectivity for mGluR4, which reduces the potential for off-target effects. Additionally, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been shown to be stable in vivo, making it a suitable candidate for in vivo studies. However, one limitation of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective mGluR4 positive allosteric modulators. Additionally, studies are needed to determine the long-term effects of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide on neurological function and behavior. Finally, the potential therapeutic applications of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide in other neurological disorders such as Alzheimer's disease and Huntington's disease should be explored.
Conclusion:
In conclusion, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is a selective positive allosteric modulator of mGluR4 that has potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide as a therapeutic agent.
合成方法
The synthesis of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide involves the reaction between 1-phenylcyclopropane-1-carboxylic acid and 5-amino-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide can enhance the activity of mGluR4, which plays a crucial role in regulating neurotransmitter release and synaptic plasticity. By modulating the activity of mGluR4, N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide can potentially improve the symptoms associated with these neurological disorders.
属性
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(17(8-9-17)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDVPSXMARPMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)




![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)


